molecular formula C11H6N4O4S B5865789 2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Cat. No. B5865789
M. Wt: 290.26 g/mol
InChI Key: CTLPCLPKMCAAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazolo[3,2-a]pyrimidine family and has a unique structure that makes it a promising candidate for several scientific research applications.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. It has been reported to inhibit the activity of various enzymes and transcription factors, which are involved in the regulation of inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the growth of various cancer cells and induce apoptosis. It has also been reported to protect against oxidative stress-induced cell damage and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione in lab experiments is its versatility. It can be used in various assays to study its biological effects on different cell types and in different disease models. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity at high concentrations, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the research on 2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione. One possible direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione can be achieved through various methods. One of the most common methods is the reaction of 3-nitrobenzoyl chloride with thiourea under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product.

Scientific Research Applications

2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities. Additionally, it has been found to possess potent antioxidant properties and has been tested for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(3-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-8-5-9(17)14-11(12-8)20-10(13-14)6-2-1-3-7(4-6)15(18)19/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLPCLPKMCAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N(C1=O)N=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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